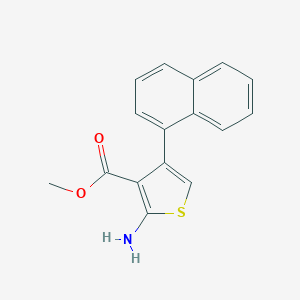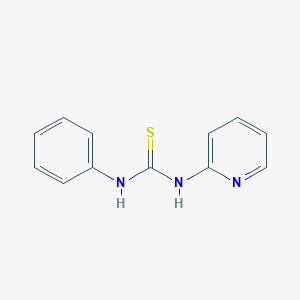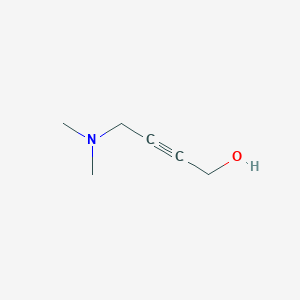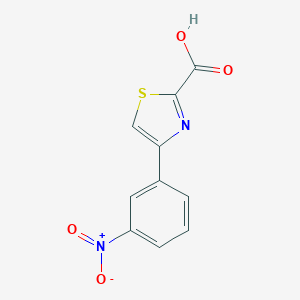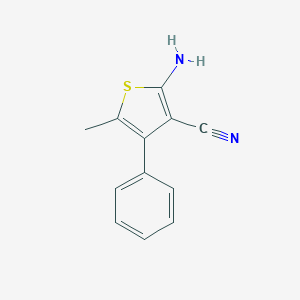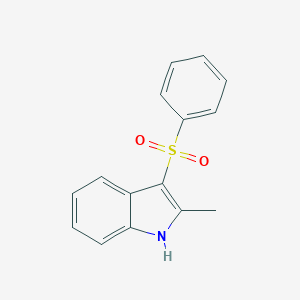
1H-Indole, 2-methyl-3-(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 2-methyl-3-(phenylsulfonyl)-, also known as 2-Me-3-PhSO2-Indole, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of sulfonamide-containing indoles and is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 2-methyl-3-(phenylsulfonyl)--Indole is not yet fully understood. However, studies have suggested that the compound exerts its biological activities through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs).
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1H-Indole, 2-methyl-3-(phenylsulfonyl)--Indole exhibits a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of various cancer cell lines. Additionally, the compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1H-Indole, 2-methyl-3-(phenylsulfonyl)--Indole in lab experiments is its diverse biological activities, which make it suitable for investigating various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 1H-Indole, 2-methyl-3-(phenylsulfonyl)--Indole. One potential direction is the investigation of its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to understand the compound's mechanism of action and to identify its molecular targets. Finally, the development of more efficient synthesis methods for 1H-Indole, 2-methyl-3-(phenylsulfonyl)--Indole could enable its use in a broader range of applications.
Métodos De Síntesis
The synthesis of 1H-Indole, 2-methyl-3-(phenylsulfonyl)--Indole can be achieved through several methods, including the reaction of indole with phenylsulfonyl chloride in the presence of a base. Another method involves the reaction of 2-methylindole with phenylsulfonyl chloride in the presence of a catalyst.
Aplicaciones Científicas De Investigación
1H-Indole, 2-methyl-3-(phenylsulfonyl)--Indole has been widely studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has also been studied for its potential use as a fluorescent probe for imaging studies.
Propiedades
Número CAS |
107267-01-6 |
|---|---|
Nombre del producto |
1H-Indole, 2-methyl-3-(phenylsulfonyl)- |
Fórmula molecular |
C15H13NO2S |
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)-2-methyl-1H-indole |
InChI |
InChI=1S/C15H13NO2S/c1-11-15(13-9-5-6-10-14(13)16-11)19(17,18)12-7-3-2-4-8-12/h2-10,16H,1H3 |
Clave InChI |
FAUCILQLCGXNLU-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3 |
Sinónimos |
2-methyl-3-(phenylsulfonyl)indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



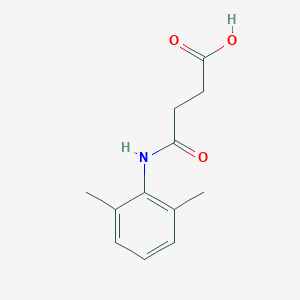
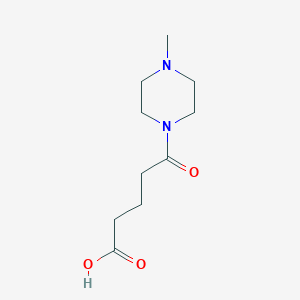
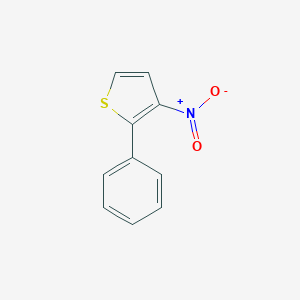
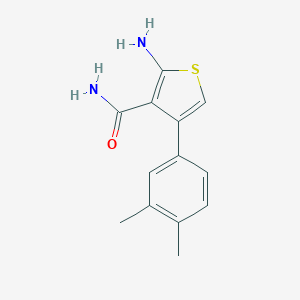
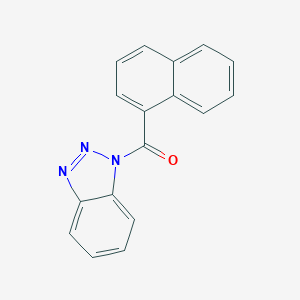
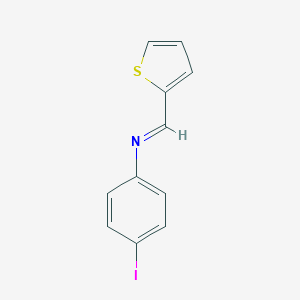
![1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B183103.png)
![Ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B183105.png)
